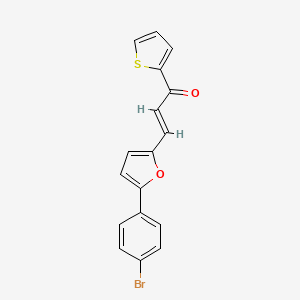![molecular formula C21H14ClF3N2O5 B2988184 [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 478048-62-3](/img/structure/B2988184.png)
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound's structure comprises a combination of aromatic rings and functional groups, contributing to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate involves multiple steps, each requiring precise reaction conditions. The process generally begins with the formation of the key intermediate [4-(4-chlorophenoxy)-3-nitrophenyl]methyl alcohol, which is then coupled with N-[3-(trifluoromethyl)phenyl]carbamic acid. Common reagents in this process include chlorinating agents, nitrating agents, and coupling catalysts. The reaction conditions typically involve controlled temperatures and solvent environments to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized batch or continuous flow processes. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency. The industrial synthesis may also involve purification techniques such as recrystallization and chromatography to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: : Converts the aromatic rings into quinones or other oxidized derivatives.
Reduction: : Reduces nitro groups to amines.
Substitution: : Halogen substitution on the aromatic rings and nucleophilic substitution on carbamate groups.
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Employs reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Substitution: : Utilizes nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products: The major products from these reactions vary depending on the specific reaction type but commonly include amines, substituted aromatic compounds, and modified carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound's unique structure allows it to interact with biological macromolecules, making it a valuable tool in bioconjugation and labeling studies.
Medicine: In medicine, its potential pharmacological properties are explored for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Industrially, it finds applications in the production of specialty chemicals, polymers, and advanced materials due to its versatile chemical reactivity.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's functional groups can form covalent bonds or non-covalent interactions with these targets, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Comparison with Other Compounds:
4-(4-chlorophenoxy)aniline: : Unlike [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate, this compound lacks the nitro and carbamate groups, leading to different reactivity and applications.
3-nitrophenyl N-(3-(trifluoromethyl)phenyl)carbamate: : This compound has a similar carbamate structure but differs in the substitution pattern on the aromatic rings, affecting its chemical properties and reactivity.
Unique Features: The presence of both chlorophenoxy and trifluoromethyl groups in this compound makes it uniquely reactive and suitable for specific scientific applications that similar compounds may not be able to fulfill.
List of Similar Compounds
4-(4-chlorophenoxy)aniline
3-nitrophenyl N-(3-(trifluoromethyl)phenyl)carbamate
N-(3-trifluoromethylphenyl)-N'-nitro-phenylcarbamate
So, how's that for a deep dive into this compound? What are you using this information for?
Propiedades
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O5/c22-15-5-7-17(8-6-15)32-19-9-4-13(10-18(19)27(29)30)12-31-20(28)26-16-3-1-2-14(11-16)21(23,24)25/h1-11H,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFOBRAPFCQRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
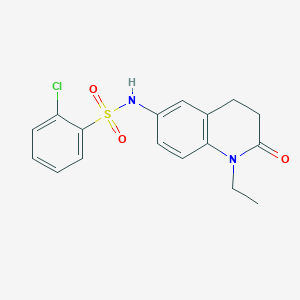
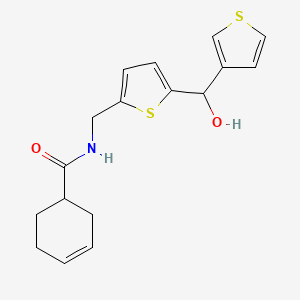
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)
![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)
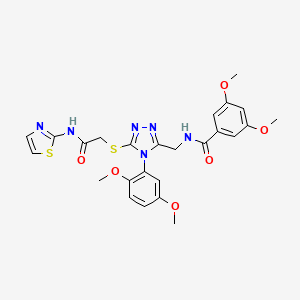
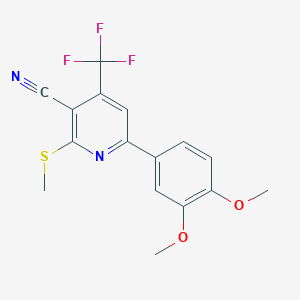
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)
![2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE](/img/structure/B2988117.png)
![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)
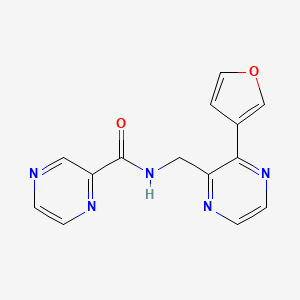
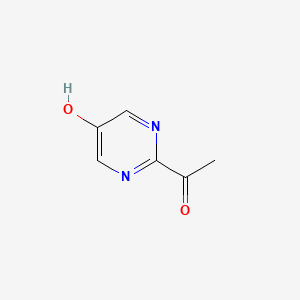
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)
